molecular formula C10H18O2 B8588241 2,2-Dimethyl-5-hexenoic acid ethyl ester

2,2-Dimethyl-5-hexenoic acid ethyl ester

Cat. No. B8588241
M. Wt: 170.25 g/mol
InChI Key: KPZKSADDJZMHQF-UHFFFAOYSA-N
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Patent
US08216999B2

Procedure details

To a stirred solution of diisopropylamine (13.38 mL, 94.70 mmol) in anhydrous THF (50 mL), at −70° C. and under nitrogen, was slowly added 2.5 M n-BuLi in ether (36.50 mL, 91.25 mmol). Stirred for 15 minutes, to this reaction solution was then added dropwise ethyl isobutyrate (11.51 mL, 86.09 mmol) in THF (50 mL), stirred for 20 minutes before added dropwise 4-bromo-1-butene (9.79 mL, 96.42 mmol) in HMPA (20 mL). The reaction solution was then stirred to −50° C. in 5 hours, quenched with 1M HCl (10 mL) and water (100 mL), then extracted with (3×125 mL) ether. The combined ether layer was washed with water (4×70 mL), aqueous saturated NaHCO3 (2×70 mL), dried over Na2SO4, filtered and concentrated. The crude product was flash chromatographed on 120 g silica gel 60, eluting with 1-20% EtOAc/Hexane to give the title product as clear oil (11.01 g, 75% yield). LRMS (ESI) m/z 171 [(M+H)+; calcd for C10H19O2: 171].
Quantity
13.38 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
36.5 mL
Type
reactant
Reaction Step Three
Quantity
11.51 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
9.79 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
75%

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)([CH3:3])[CH3:2].[Li][CH2:9]CCC.CCOCC.[C:18]([O:23][CH2:24][CH3:25])(=[O:22])[CH:19]([CH3:21])[CH3:20].BrCCC=C>C1COCC1.CN(P(N(C)C)(N(C)C)=O)C>[CH3:20][C:19]([CH3:9])([CH2:21][CH2:3][CH:1]=[CH2:2])[C:18]([O:23][CH2:24][CH3:25])=[O:22]

Inputs

Step One
Name
Quantity
13.38 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
36.5 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
11.51 mL
Type
reactant
Smiles
C(C(C)C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
9.79 mL
Type
reactant
Smiles
BrCCC=C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
Stirred for 15 minutes, to this reaction solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −70° C.
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction solution was then stirred to −50° C. in 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
quenched with 1M HCl (10 mL) and water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with (3×125 mL) ether
WASH
Type
WASH
Details
The combined ether layer was washed with water (4×70 mL), aqueous saturated NaHCO3 (2×70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on 120 g silica gel 60
WASH
Type
WASH
Details
eluting with 1-20% EtOAc/Hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC(C(=O)OCC)(CCC=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.01 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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